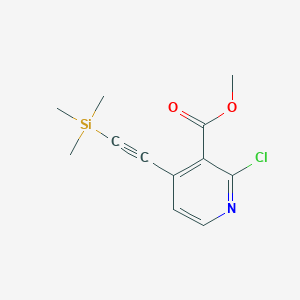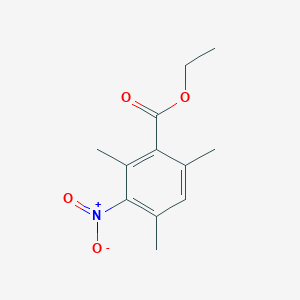
2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester
Descripción general
Descripción
“2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester” is a chemical compound with the empirical formula C12H14ClNO2Si . It has a molecular weight of 267.78g/mol . The IUPAC name for this compound is methyl 2-chloro-4-(2-trimethylsilylethynyl)pyridine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester” can be represented by the SMILES stringCOC(=O)c1c(Cl)nccc1C#CSi(C)C and the InChI string 1S/C12H14ClNO2Si/c1-16-12(15)10-9(5-7-14-11(10)13)6-8-17(2,3)4/h5,7H,1-4H3 . Physical And Chemical Properties Analysis
The compound is a solid . It has a complexity of 353, a covalently-bonded unit count of 1, an exact mass of 267.048233g/mol, a formal charge of 0, a H-bond acceptor of 3, a H-bond donor of 0, a heavy atom count of 17, and a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The chemical synthesis of similar compounds, such as 2-chloro nicotinic acid, involves multiple steps, including esterification and reduction processes. For instance, Shen Ying-zhong (2009) explored the synthesis of 2-chloro-3-cyanomethylpyridine, a compound related to 2-chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester, highlighting the detailed synthesis steps and characterizations (Shen Ying-zhong, 2009).
Chemical Stability
- Research by Wioletta Parys and A. Pyka (2010) investigated the chemical stability of nicotinic acid and its esters under various conditions, providing insights into the stability of similar compounds (Parys & Pyka, 2010).
Antimicrobial Activity
- A study by A. Naglah et al. (2015) on the antimicrobial activity of novel compounds, including those linked to nicotinic acid, suggests potential applications in antimicrobial treatments. This research could provide a foundation for understanding the antimicrobial properties of 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester (Naglah et al., 2015).
Stereoselective Synthesis
- The stereoselective synthesis of β-keto esters by Geotrichum candidum, as studied by Ramesh N. Patel et al. (1992), provides insights into enantioselective synthesis methods that could be applicable to the synthesis of 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester (Patel et al., 1992).
Structure-Activity Relationships
- Research on the structure-activity relationships of similar compounds, such as those studied by J. P. D. van Veldhoven et al. (2011), can offer insights into the pharmacological potential of 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester (van Veldhoven et al., 2011).
Propiedades
IUPAC Name |
methyl 2-chloro-4-(2-trimethylsilylethynyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2Si/c1-16-12(15)10-9(5-7-14-11(10)13)6-8-17(2,3)4/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAFNLLWRMATGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592074 | |
| Record name | Methyl 2-chloro-4-[(trimethylsilyl)ethynyl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester | |
CAS RN |
470463-44-6 | |
| Record name | Methyl 2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470463-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-4-[(trimethylsilyl)ethynyl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















